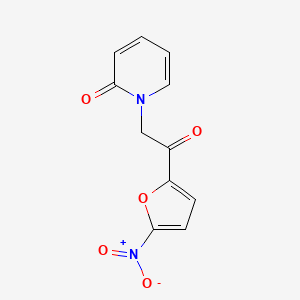methyl}quinolin-8-ol CAS No. 64845-56-3](/img/structure/B12887067.png)
7-{[4-(Benzenesulfonyl)anilino](3-nitrophenyl)methyl}quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol is a complex organic compound with a molecular formula of C28H21N3O5S and a molar mass of 511.55 g/mol This compound features a quinoline core substituted with a 3-nitrophenyl group, a 4-(phenylsulfonyl)phenyl group, and an amino-methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline core can intercalate with DNA, potentially disrupting cellular processes. The phenylsulfonyl group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-((3-Nitrophenyl)((4-(methylsulfonyl)phenyl)amino)methyl)quinolin-8-ol
- 7-((3-Nitrophenyl)((4-(ethylsulfonyl)phenyl)amino)methyl)quinolin-8-ol
Uniqueness
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the nitro group, quinoline core, and phenylsulfonyl group provides a distinct set of properties that can be leveraged for various applications.
Propriétés
Numéro CAS |
64845-56-3 |
|---|---|
Formule moléculaire |
C28H21N3O5S |
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
7-[[4-(benzenesulfonyl)anilino]-(3-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C28H21N3O5S/c32-28-25(16-11-19-7-5-17-29-27(19)28)26(20-6-4-8-22(18-20)31(33)34)30-21-12-14-24(15-13-21)37(35,36)23-9-2-1-3-10-23/h1-18,26,30,32H |
Clé InChI |
FQPATXVCXUTWGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C5=C(C=CC=N5)C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


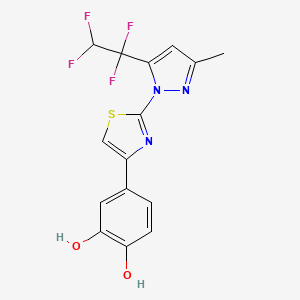

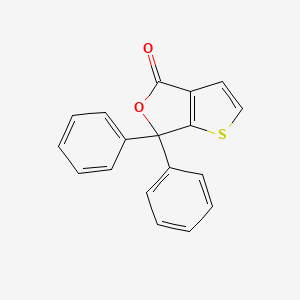
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
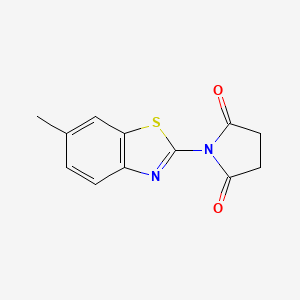
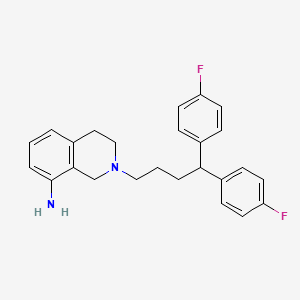
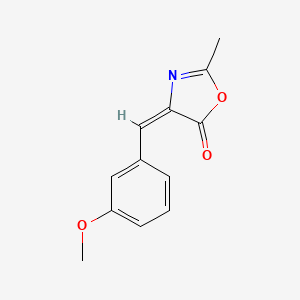
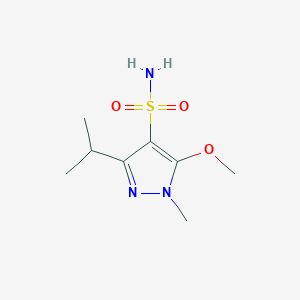
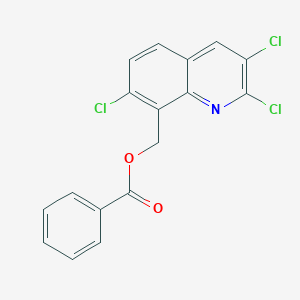
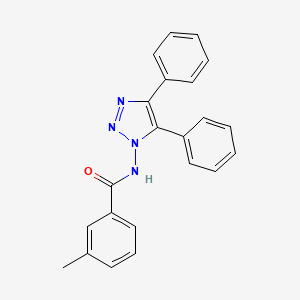
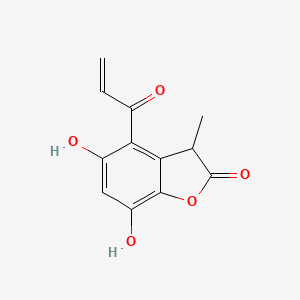

![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
